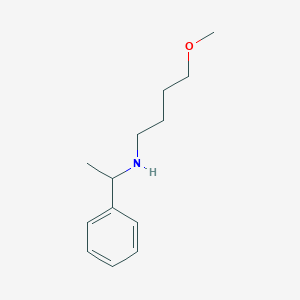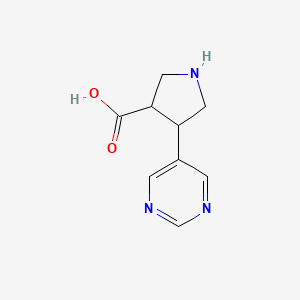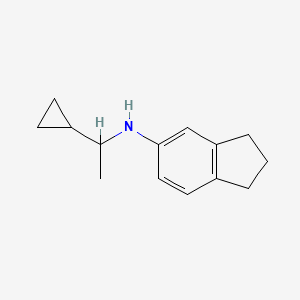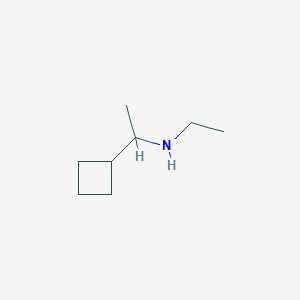![molecular formula C10H22N2O B13241983 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 1,2,5-trimethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with analgesic and anesthetic properties.
Biological Studies: The compound is studied for its potential antimicrobial and antibacterial activities.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or ion channels, modulating their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperidine derivative with distinct biological activities.
Uniqueness
2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H22N2O |
|---|---|
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-[(1,2,5-trimethylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-8-7-12(3)9(2)6-10(8)11-4-5-13/h8-11,13H,4-7H2,1-3H3 |
Clé InChI |
BWJLFQKKMQMOMN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1C)C)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)
![2-{8-Bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}ethan-1-amine](/img/structure/B13241923.png)






![7-[(Tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13241965.png)
![1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)


![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B13241997.png)
